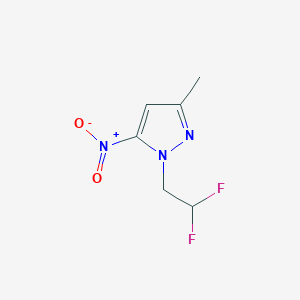
1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluoroethyl group, a methyl group, and a nitro group attached to a pyrazole ring
Preparation Methods
The synthesis of 1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol and 3-methyl-5-nitropyrazole.
Reaction Conditions: The difluoroethyl group is introduced via electrophilic 2,2-difluoroethylation using a hypervalent iodine reagent, such as (2,2-difluoroethyl)(aryl)iodonium triflate. This reaction is carried out under mild conditions, often in the presence of a base like triethylamine.
Industrial Production: For large-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products of these reactions include 1-(2-aminoethyl)-3-methyl-5-nitro-1H-pyrazole and 1-(2-thioethyl)-3-methyl-5-nitro-1H-pyrazole, depending on the reagents used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for designing drugs with improved lipophilicity and metabolic stability.
Materials Science: It is employed in the synthesis of fluorinated polymers and materials with unique electronic properties.
Biological Studies: The compound’s derivatives are investigated for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole can be compared with other similar compounds:
2-(2,2-Difluoroethyl)-1,3-dicarbonyl Compounds: These compounds also contain the difluoroethyl group and are used in fungicidal applications.
1,3-Dehydroadamantane Derivatives: These compounds share structural similarities and are used in the synthesis of bioactive molecules.
Uniqueness: The unique combination of the difluoroethyl, methyl, and nitro groups in this compound imparts distinct physicochemical properties, making it a valuable compound for various applications.
Biological Activity
1-(2,2-Difluoroethyl)-3-methyl-5-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
- Molecular Formula : C6H7F2N3O2
- Molecular Weight : 191.14 g/mol
- CAS Number : 1171611-51-0
- Purity : Typically >95% in commercial preparations .
Synthesis
The synthesis of this compound generally involves the nucleophilic substitution of 5-methyl-3-nitro-1H-pyrazole with 2,2-difluoroethyl halides under basic conditions, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base such as potassium carbonate. This synthetic route allows for the efficient production of the compound in laboratory settings.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains, including E. coli and S. aureus. In studies, certain pyrazole derivatives demonstrated significant inhibition against these pathogens .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | E. coli, S. aureus | |
| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Mycobacterium tuberculosis |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazoles has been well-documented. Studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. For example, compounds derived from the pyrazole scaffold have been reported to exhibit COX-2 inhibitory activity superior to traditional anti-inflammatory drugs like celecoxib .
Anticancer Activity
The anticancer properties of pyrazoles are gaining attention. Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression. Research has indicated that modifications to the pyrazole ring can enhance its potency against specific cancer types .
The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors. The difluoroethyl group enhances lipophilicity, facilitating cellular uptake and interaction with intracellular targets. The nitro group may participate in redox reactions, generating reactive oxygen species (ROS) that contribute to its biological effects .
Case Studies
Several studies have explored the biological activities of pyrazoles:
- Antimicrobial Study : A series of novel pyrazole derivatives were synthesized and evaluated for their antibacterial properties against E. coli and S. aureus. The presence of specific substituents was found to significantly enhance antimicrobial activity .
- Anti-inflammatory Research : A study focused on evaluating the anti-inflammatory effects of substituted pyrazoles revealed that certain compounds exhibited comparable efficacy to established anti-inflammatory agents in reducing edema in animal models .
- Anticancer Evaluation : Research involving pyrazoles as potential anticancer agents demonstrated that specific structural modifications could lead to enhanced activity against various cancer cell lines, suggesting a viable pathway for drug development .
Properties
Molecular Formula |
C6H7F2N3O2 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-3-methyl-5-nitropyrazole |
InChI |
InChI=1S/C6H7F2N3O2/c1-4-2-6(11(12)13)10(9-4)3-5(7)8/h2,5H,3H2,1H3 |
InChI Key |
QKRUDJNRRGYUTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)[N+](=O)[O-])CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















